Cas no 1804716-71-9 (5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde)

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring both difluoromethyl and trifluoromethyl substituents, enhances reactivity and stability, making it a valuable intermediate for constructing complex molecules. The aldehyde functional group provides a versatile handle for further derivatization, enabling applications in cross-coupling, condensation, and nucleophilic addition reactions. The electron-withdrawing effects of the fluorine substituents improve electrophilicity, facilitating selective transformations. This compound is particularly useful in the development of bioactive compounds, where fluorinated moieties often enhance metabolic stability and binding affinity. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial applications.
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde structure
1804716-71-9 structure
Product Name:5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde
CAS No:1804716-71-9
MF:C8H4F5NO
MW:225.115479469299
CID:4847817
Update Time:2025-10-30

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde
    • Inchi: 1S/C8H4F5NO/c9-7(10)5-2-14-6(8(11,12)13)1-4(5)3-15/h1-3,7H
    • InChI Key: BASJOVHABKULBG-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(F)(F)F)C=C1C=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076413-250mg
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde
1804716-71-9 97%
250mg
$504.00 2022-04-01
Alichem
A029076413-500mg
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde
1804716-71-9 97%
500mg
$831.30 2022-04-01
Alichem
A029076413-1g
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde
1804716-71-9 97%
1g
$1,490.00 2022-04-01

Additional information on 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde

Introduction to 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1804716-71-9)

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde, identified by its CAS number 1804716-71-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivative class, characterized by its unique structural features that include two fluorine substituents and a formyl group at the 4-position of the pyridine ring. The presence of difluoromethyl and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.

The chemical structure of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde consists of a pyridine core substituted with a difluoromethyl group at the 5-position and a trifluoromethyl group at the 2-position, with a formyl group (-CHO) at the 4-position. This arrangement results in a molecule with high lipophilicity and electronic tunability, which are critical factors in medicinal chemistry for optimizing bioactivity. The compound’s dual fluorination enhances its metabolic stability and binding affinity to biological targets, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in fluorinated pyridines due to their broad spectrum of biological activities. Studies have demonstrated that fluorine atoms can modulate the pharmacokinetic properties of drug candidates, including their solubility, metabolic stability, and binding affinity. The introduction of fluorine into aromatic rings often leads to increased binding entropy and reduced hydrogen bonding, which can improve drug efficacy. For instance, 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde has been explored as a key intermediate in the synthesis of kinase inhibitors, where its structural features contribute to high selectivity and potency against target enzymes.

One of the most compelling applications of this compound is in the development of anticancer agents. Kinase inhibitors are a major class of targeted therapies that have revolutionized cancer treatment over the past decade. The pyridine scaffold is particularly well-suited for designing kinase inhibitors due to its ability to mimic ATP binding pockets and interact with key residues in the enzyme active site. The presence of both difluoromethyl and trifluoromethyl groups in 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde enhances its interactions with these targets, leading to improved pharmacological profiles. Recent studies have shown that derivatives of this compound exhibit promising activity against various kinases, including those involved in tyrosine kinase-driven cancers.

Furthermore, agrochemical research has also benefited from the use of fluorinated pyridines. The structural features of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde make it an excellent precursor for synthesizing novel pesticides and herbicides. These compounds often require enhanced stability against environmental degradation while maintaining high efficacy against pests and weeds. The fluorinated moieties contribute to this stability by increasing lipophilicity and resistance to hydrolysis. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes for these agrochemicals, where 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde plays a crucial role as an intermediate.

The synthesis of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic strategies include halogenation reactions followed by formylation at the desired position on the pyridine ring. Advances in catalytic methods have enabled more efficient and selective synthesis of this compound, reducing waste and improving yields. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups with high precision. These methods align with the growing emphasis on sustainable chemistry practices in industrial settings.

The pharmacological potential of this compound has also been explored beyond oncology. Researchers have investigated its effects on inflammatory pathways and neurodegenerative diseases, where modulation of kinase activity can lead to therapeutic benefits. Preliminary studies suggest that derivatives of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde may have anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders characterized by aberrant kinase activity.

In conclusion, 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1804716-71-9) is a versatile intermediate with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an ideal scaffold for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.

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